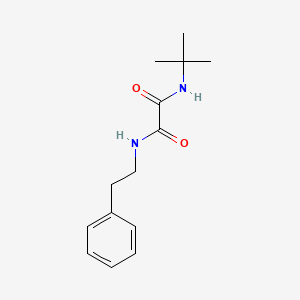

N-tert-butyl-N'-(2-phenylethyl)ethanediamide

Description

N-tert-butyl-N'-(2-phenylethyl)ethanediamide is a diamide compound featuring a central ethanediamide backbone (-NH-C(O)-C(O)-NH-) substituted with a tert-butyl group on one nitrogen and a 2-phenylethyl group on the other. This structure confers unique steric and electronic properties:

- Electronic effects: The amide groups enable hydrogen bonding, influencing solubility and interaction with biological targets.

Properties

IUPAC Name |

N'-tert-butyl-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)16-13(18)12(17)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJJWHQAKKASAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N'-(2-phenylethyl)ethanediamide typically involves the reaction of tert-butylamine with phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ethanediamide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-N'-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-N'-(2-phenylethyl)ethanediamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems, particularly in the context of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-tert-butyl-N'-(2-phenylethyl)ethanediamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

2-(2-Phenylethyl)chromones

Structural Features :

Key Differences :

- Backbone : Chromones have a fused aromatic system, whereas the target compound features a flexible ethanediamide chain.

- Substituents : Chromones prioritize oxygenated groups (methoxy/hydroxy), while the diamide incorporates tert-butyl and phenylethyl moieties.

- Molecular Weight : Chromones start at 250 g/mol (unsubstituted), overlapping with the estimated ~292 g/mol of the target compound .

GC-MS Behavior :

N,N'-Di-tert-Butylcarbodiimide

Structural Features :

- Carbodiimide backbone (N=C=N) with two tert-butyl groups.

Key Differences :

- Reactivity : Carbodiimides are highly reactive as dehydrating agents, whereas the diamide’s amide bonds render it more stable .

- Functional Groups : The carbodiimide lacks hydrogen-bonding capacity, contrasting with the diamide’s NH groups.

- Applications : Carbodiimides are used in peptide synthesis, while the diamide’s stability suggests utility in drug design or polymer chemistry .

2-Phenylethyl Acetate

Structural Features :

- Ester group (-OAc) linked to a 2-phenylethyl chain.

Key Differences :

- Volatility: The ester’s low molecular weight (164.20 g/mol) and non-polarity make it volatile (bp ~232°C), unlike the diamide, which is likely non-volatile due to amide hydrogen bonding .

- Applications : 2-Phenylethyl acetate is a fragrance component, whereas the diamide’s stability and hydrogen bonding suggest biomedical applications .

N-Methyl-tert-butylamine

Structural Features :

- Tertiary amine with tert-butyl and methyl groups.

Key Differences :

- Polarity : The amine’s low polarity (density 0.727 g/mL) contrasts with the diamide’s moderate polarity from amide bonds.

- Boiling Point : N-Methyl-tert-butylamine has a low bp (67–69°C), while the diamide’s intermolecular forces likely result in a higher melting point .

Data Table: Comparative Analysis

Research Findings and Implications

- Steric Effects : The tert-butyl group in the diamide and carbodiimide reduces enzymatic degradation, enhancing metabolic stability .

- Hydrogen Bonding: The diamide’s NH groups may improve binding to biological targets (e.g., enzymes) compared to non-polar analogs like 2-phenylethyl acetate .

- Synthetic Challenges : Introducing both tert-butyl and phenylethyl groups requires careful optimization to avoid steric clashes during synthesis.

Biological Activity

N-tert-butyl-N'-(2-phenylethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its amide functional group and branched alkyl chain, which contribute to its lipophilicity and biological interactions. The compound's structure is pivotal in determining its activity against various biological targets.

-

Anticancer Activity :

- The compound has been investigated for its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. Inhibition of specific kinases such as c-Met has been linked to reduced tumor growth in various cancer types, including breast and lung cancers .

- Studies indicate that this compound may inhibit angiogenesis by blocking the signaling pathways mediated by vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), both of which are essential for tumor vascularization .

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to the disruption of microbial cell membranes and inhibition of vital metabolic processes.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was primarily through the induction of apoptosis mediated by the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both strains.

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 32 | Inhibition of protein synthesis |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have included altering the alkyl chain length and substituting different aromatic groups, which have shown promise in increasing potency against cancer cells and pathogens.

Table: Comparison of Derivatives

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 15 |

| N-isobutyl-N'-(3-methylphenethyl)ethanediamide | Anticancer | 10 |

| N-tert-pentyl-N'-(4-chlorophenethyl)ethanediamide | Antimicrobial | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.